molecular formula C66H104O30S3 B068534 Dinophysistoxin 4 CAS No. 162795-98-4

Dinophysistoxin 4

Cat. No.: B068534
CAS No.: 162795-98-4
M. Wt: 1473.7 g/mol
InChI Key: HGVSCTOLRDBUGU-YATGJHGASA-N
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Description

Dinophysistoxin 4 is a natural product found in Prorocentrum lima with data available.

Chemical Reactions Analysis

Isolation and Structural Characterization

DTX-4 was isolated from the butanol-soluble fraction of P. lima cultures and characterized through spectral analysis (NMR, HR-ESI MS) and chemical derivatization . Key features include:

  • Molecular formula : C53_{53}H82_{82}O16_{16} (confirmed via HR-ESI MS with an ammonium-adducted ion peak at m/z = 992.5941) .

  • Structural backbone : Shares a core framework with dinophysistoxin-1 (DTX-1) but differs in ester-linked diol moieties at C-1 to C-4 and C-39 .

  • Water solubility : Attributed to polar ester groups and hydroxyl substitutions .

Enzymatic Hydrolysis to OA-Diol Esters

DTX-4 undergoes enzymatic conversion during the cell cycle (G1 to G2 phase) into okadaic acid (OA)-diol esters, which further transform into OA or DTX-1 . This pathway explains its role as a precursor toxin in DSP outbreaks.

Reaction StepConditionsProductsReference
DTX-4 → OA-diol esterEnzymatic (cell cycle phase)OA-diol ester
OA-diol ester → OA/DTX-1Spontaneous or enzymaticOkadaic acid (OA)/Dinophysistoxin-1 (DTX-1)

Esterification and Side-Chain Modifications

DTX-4’s reactivity is dominated by ester functional groups:

  • Hydrolysis : Acidic or enzymatic conditions cleave ester bonds, releasing OA/DTX-1 .

  • Oxidation : Susceptible to oxidation at unsaturated sites (e.g., α,β-unsaturated carbonyl groups), confirmed via UV spectroscopy (λ = 214 nm) .

Structural Derivatives and Cytotoxicity

Four novel diol esters of DTX-4 were isolated, revealing structure-dependent toxicity :

CompoundStructural FeatureCytotoxicity (IC50_{50}, nM)
1 Additional ester group in diol unit18.7 (HCT116), 22.1 (HepG2)
2 C11 diol ester25.4 (Neuro2a), 29.8 (HepG2)
3 E-configuration double bondComparable to OA

Notes: Cytotoxicity was assessed via CCK-8 assays, with compound 3 showing potency similar to OA .

Environmental and Metabolic Stability

  • pH Sensitivity : DTX-4 remains stable in neutral aqueous solutions but hydrolyzes rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions .

  • Thermal Degradation : Decomposes at temperatures >80°C, releasing OA derivatives .

Analytical Methods for Reaction Tracking

  • HR-ESI MS : Used to confirm molecular formulas and fragmentation patterns .

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR resolved ester linkages and stereochemistry (e.g., E/Z configurations via DP4+ analysis) .

  • Enzymatic Assays : PP2A/PP1 inhibition assays linked structural variations to toxicity .

Key Research Gaps

  • Mechanistic Details : Enzymes responsible for DTX-4 hydrolysis remain unidentified.

  • Environmental Fate : Limited data on DTX-4 degradation in marine ecosystems.

This synthesis integrates structural, enzymatic, and environmental reactivity data to underscore DTX-4’s role as a critical DSP toxin precursor. Further studies are needed to map its full metabolic network and ecological impact.

Citations :

Properties

CAS No.

162795-98-4

Molecular Formula

C66H104O30S3

Molecular Weight

1473.7 g/mol

IUPAC Name

[(3E,5E)-7-[2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoyl]oxy-6-methylhepta-3,5-dienyl] (E)-7,11,13-trihydroxy-9,12,14-trisulfooxytetradec-3-enoate

InChI

InChI=1S/C66H104O30S3/c1-40(16-10-9-14-30-85-56(72)18-12-8-11-17-46(67)34-49(95-98(79,80)81)35-51(69)60(96-99(82,83)84)52(70)39-88-97(76,77)78)38-86-62(74)63(7,75)37-48-21-22-55(71)66(91-48)36-41(2)32-54(92-66)42(3)19-20-47-24-28-65(90-47)29-25-53-61(94-65)57(73)45(6)59(89-53)50(68)33-44(5)58-43(4)23-27-64(93-58)26-13-15-31-87-64/h8-10,12,16,19-20,36,42-44,46-55,57-61,67-71,73,75H,6,11,13-15,17-18,21-35,37-39H2,1-5,7H3,(H,76,77,78)(H,79,80,81)(H,82,83,84)/b10-9+,12-8+,20-19+,40-16+

InChI Key

HGVSCTOLRDBUGU-YATGJHGASA-N

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O

Isomeric SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC/C(=C/C=C/CCOC(=O)C/C=C/CCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)/C)O)O)C)O)O

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O

Synonyms

dinophysistoxin 4
dinophysistoxin-4
DTX-4 toxin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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